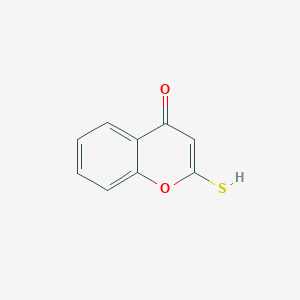

4-Hydroxy-2H-1-benzopyran-2-thione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6O2S |

|---|---|

Molecular Weight |

178.21 g/mol |

IUPAC Name |

2-sulfanylchromen-4-one |

InChI |

InChI=1S/C9H6O2S/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5,12H |

InChI Key |

ADOREHXDLCEYIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)S |

Origin of Product |

United States |

Context Within the Benzopyran 2 Thione Class of Heterocycles

The 4-Hydroxy-2H-1-benzopyran-2-thione, also known in scientific literature as 4-hydroxythiocoumarin, belongs to the benzopyran-2-thione class of heterocyclic compounds. This classification is defined by a fused benzene (B151609) and pyran ring system, with a sulfur atom replacing the oxygen at the 2-position of the pyran ring, a feature that distinguishes it from its more common oxygenated analog, coumarin (B35378). ontosight.ai The presence of the thione group (C=S) in place of a carbonyl group (C=O) significantly influences the molecule's electronic properties and reactivity.

The synthesis of this compound is most commonly achieved through the thionation of its precursor, 4-hydroxycoumarin (B602359). This chemical transformation can be carried out using various thionating agents, with Lawesson's reagent and phosphorus pentasulfide being prominent examples cited in research. lookchem.com The choice of reagent and reaction conditions can be tailored to optimize the yield and purity of the resulting thione.

The broader class of thiocoumarins, including this compound, has been a subject of study for their potential biological activities. While research on the specific biological profile of the title compound is nascent, derivatives of the thiocoumarin scaffold have shown promise in areas such as antimicrobial and anticoagulant applications. nih.govnih.gov

Foundational Significance As a Molecular Scaffold

The true value of 4-Hydroxy-2H-1-benzopyran-2-thione in contemporary chemical research lies in its role as a versatile molecular scaffold. Its structure incorporates multiple reactive sites, making it an ideal starting material for the synthesis of a diverse array of more complex heterocyclic systems.

The hydroxyl group at the 4-position and the thione functionality are key to its reactivity. The hydroxyl group can undergo reactions such as alkylation, while the adjacent active methylene (B1212753) group at the 3-position is a site for various condensation and coupling reactions. nih.govrsc.org For instance, it can participate in Michael additions and Mannich reactions, allowing for the introduction of various substituents and the construction of new ring systems. nih.gov

Furthermore, the thione group itself can be a handle for further chemical modifications. The reactivity of this scaffold has been harnessed to create fused heterocyclic systems, such as chromono-thiophenes and -thiopyrans, through reactions like the thio-Claisen rearrangement. rsc.org This adaptability makes this compound a valuable tool for medicinal chemists and organic synthesis specialists in the development of novel compounds.

Current Research Landscape and Emerging Academic Trajectories

Diverse Synthetic Routes to the this compound Core

The synthesis of the this compound scaffold can be achieved through various methodologies, ranging from traditional multi-step procedures to more efficient one-pot protocols and environmentally benign approaches.

One-Pot Synthetic Protocols

Another one-pot approach involves a three-component reaction. For example, salicylaldehydes, sodium arylsulfinates, and 3-bromoallyl-arylsulfones can be reacted in a sequence of S-nucleophilic substitution, followed by tandem Knoevenagel condensation and intramolecular oxa-Michael addition to generate 2,3-disubstituted-2H-benzopyran derivatives. ynu.edu.cn While this produces the benzopyranone core, subsequent thionation would be required to yield the desired thione.

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the synthesis of the benzopyran nucleus, often enabling milder reaction conditions and improved yields. Both metal-based and organocatalysts have been employed. For instance, gold(I) catalysis has been effectively used for the synthesis of 3,6-disubstituted 4-hydroxy-2-pyrones from alkynyl ketoesters via a 6-endo-dig cyclization. mdpi.com This pyrone core can be a precursor to the target thione.

Furthermore, palladium-catalyzed intramolecular acylation of alkenyl bromides and aldehydes has been developed for the efficient synthesis of 4H-chromen-4-ones. researchgate.net Dual catalysis, employing both an organocatalyst like piperidine (B6355638) and a Lewis acid such as FeCl3, has been used to synthesize flavones from substituted phenylacetylenes and o-hydroxy aromatic aldehydes. researchgate.net These catalytic methods for the oxygen-containing analogues provide a foundation for developing similar strategies for the thione counterpart.

Environmentally Conscious (Green) Synthetic Strategies

Growing environmental concerns have spurred the development of green synthetic methods for heterocyclic compounds. For the synthesis of related benzopyranones, natural acids like those found in citrus juices have been used as catalysts for the reaction between substituted phenols and methyl acetoacetate, offering an eco-friendly alternative to conventional catalysts. arabjchem.org These reactions often proceed in water or under solvent-free conditions, significantly reducing the environmental impact. arabjchem.org

Another green strategy involves the use of ultrasound irradiation in refluxing water for the preparation of quinolinthiones from arylhydrazides and 2-thiocoumarin. researchgate.net Additionally, magnetically retrievable nanoparticles, such as amine-functionalized SiO2@Fe3O4, have been utilized as efficient and recyclable catalysts for the one-pot, solvent-free synthesis of 2-amino-4H-benzo[b]pyran derivatives. nih.gov These green approaches highlight a shift towards more sustainable synthetic practices in this area of chemistry.

Derivatization and Functionalization Reactions

The this compound core serves as a versatile platform for further chemical modifications, leading to a diverse array of derivatives with potentially unique properties.

Formation of Fused Heterocyclic Systems (e.g., Thiazole, Pyrimidine, Oxazine Derivatives)

The reactive nature of the this compound scaffold allows for its use in the construction of fused heterocyclic systems. For example, a novel series of sulfur-containing dihydrochromeno[8,7-e] mdpi.comresearchgate.netoxazine-2(8H)-thiones has been synthesized through a Mannich-type condensation cyclization reaction of 7-hydroxy-4-methyl-2-thiocoumarin with formaldehyde (B43269) and primary amines. researchgate.net

The fusion of a pyrazole (B372694) ring to the coumarin (B35378) nucleus can result in isomers such as chromeno[4,3-c]pyrazol-4(1H)-one. mdpi.com Similarly, reactions involving the 4-hydroxycoumarin (B602359) core, the oxygen analog, provide insights into potential reactions for the thione derivative. For instance, the reaction of 4-hydroxybenzopyran-2-one with aromatic aldehydes and malononitrile (B47326) can lead to the formation of pyrano-[3,2-c]-chromen-3-carbonitrile derivatives. researchgate.net

| Starting Material | Reagents | Fused Heterocycle | Reference |

| 7-Hydroxy-4-methyl-2-thiocoumarin | Formaldehyde, Primary Amines | Dihydrochromeno[8,7-e] mdpi.comresearchgate.netoxazine-2(8H)-thione | researchgate.net |

| 4-Hydroxybenzopyran-2-one | Aromatic Aldehydes, Malononitrile | Pyrano-[3,2-c]-chromen-3-carbonitrile | researchgate.net |

Electrophilic Substitution Reactions

The benzene (B151609) ring of the this compound is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. While specific studies on the thione are limited, the reactivity of the analogous 4-hydroxybenzo[b]thiophene provides valuable parallels. rsc.org

Electrophilic substitution reactions on 4-hydroxybenzo[b]thiophene have shown that formylation under modified Gattermann conditions and bromination with N-bromosuccinimide result in substitution at the 5-position. rsc.org Nitration in acetic acid yields a mixture of 5-nitro, 7-nitro, and 5,7-dinitro compounds, with the 5-nitro derivative being the major product. rsc.org These findings suggest that the 4-hydroxy group directs electrophilic attack primarily to the 5- and 7-positions of the benzofuran (B130515) ring system, a pattern that can be extrapolated to the this compound core.

| Reaction | Reagents | Position of Substitution | Reference |

| Formylation | Modified Gattermann conditions | 5-position | rsc.org |

| Bromination | N-bromosuccinimide | 5-position | rsc.org |

| Bromination | Bromine in Carbon Tetrachloride | 5,7-dibromo | rsc.org |

| Nitration | Acetic Acid | 5-nitro (major), 7-nitro, 5,7-dinitro | rsc.org |

Nucleophilic Attack and Ring Transformations

The 4-hydroxythiocoumarin scaffold is susceptible to nucleophilic attack at various positions, leading to a variety of derivatives and ring-transformed products. The C3 position, in particular, is a primary site for Michael additions. nih.gov For instance, in the presence of an amine-derived organocatalyst and an acidic co-catalyst, 4-hydroxythiocoumarin reacts with α,β-unsaturated ketones like benzylidene-acetones or cyclohexenones to yield Michael adducts with high yields. nih.gov

Ring transformations of the benzopyran nucleus have also been explored. One notable example is the thio[3+2] cyclization reaction between 4-hydroxydithiocoumarins and trans-β-nitrostyrenes. nih.gov This reaction, catalyzed by potassium carbonate, results in the formation of tricyclic molecules through the closure of a new five-membered ring, affording both C-C and C-S bond formation in a regioselective manner. nih.gov Additionally, the reaction of 4-hydroxy-2H-pyran-2-ones with certain nitrogen nucleophiles can lead to ring-opening and subsequent recyclization to form different heterocyclic systems. researchgate.netnih.gov

Alkylation and Acylation Reactions

The hydroxyl group of 4-hydroxythiocoumarin is a key site for alkylation and acylation reactions, which are fundamental for diversifying its structure and properties.

Alkylation: Regioselective S-alkylation of 4-hydroxythiocoumarins can be achieved using various alkylating agents. For example, treatment with allyl bromides or propargyl bromides in the presence of potassium carbonate in anhydrous acetone (B3395972) at room temperature yields the corresponding S-alkylated products in good yields. rsc.org These S-alkylated derivatives can then undergo further transformations, such as thio-Claisen rearrangement, to generate fused sulfur heterocycles. rsc.org

Acylation: Acylation of 4-hydroxythiocoumarin can occur at either the oxygen or the carbon atom, depending on the reaction conditions. O-acylation is typically favored and can be achieved by reacting 4-hydroxycoumarin with acyl chlorides or acid anhydrides in a basic medium. sciepub.com The initial product is often the O-acylated derivative, which can sometimes rearrange to the C-acylated product. researchgate.net For instance, the acylation of 4-hydroxy-6-methyl-2-pyrone (B586867) with aliphatic acid anhydrides or chlorides first produces the ester, which can then rearrange to the 3-acylpyrone. researchgate.net The synthesis of 3-acetyl-4-hydroxycoumarin can be achieved by treating 4-hydroxycoumarin with glacial acetic acid in the presence of a catalyst like phosphorus oxychloride. sciepub.com

Oxidative and Reductive Transformations

The 4-hydroxythiocoumarin scaffold can undergo both oxidative and reductive transformations, leading to a range of structurally diverse compounds.

Oxidative Transformations: Oxidative cross-coupling reactions provide a powerful tool for forming new bonds at the thiocarbonyl group. For example, the reaction of 4-hydroxydithiocoumarin with amines or thiols in the presence of iodine and tert-butyl hydroperoxide (TBHP) leads to the formation of sulfonamides, disulfides, and sulfides. nih.gov This method allows for the formation of S-N, S-S, and S-C bonds under mild and environmentally friendly conditions. nih.gov

Reductive Transformations: Information on specific reductive transformations of the thione group in this compound is less commonly reported in the readily available literature. However, general methods for the reduction of thioketones to the corresponding methylene (B1212753) group or thiols are known in organic chemistry and could potentially be applied to this system.

Mechanistic Elucidation of Key Reactions Involving this compound and its Derivatives

Understanding the mechanisms of key reactions is crucial for optimizing reaction conditions and designing new synthetic strategies.

Knoevenagel Condensation Pathways

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound with an aldehyde or ketone. purechemistry.orgwikipedia.org While 4-hydroxythiocoumarin itself is not the typical active methylene component, its derivatives can participate in such reactions. The general mechanism involves three main steps:

Deprotonation: A base removes a proton from the active methylene group to form a nucleophilic enolate. purechemistry.org

Nucleophilic Addition: The enolate attacks the carbonyl group of the aldehyde or ketone. purechemistry.org

Elimination: The resulting aldol-type intermediate undergoes dehydration to form the α,β-unsaturated product. purechemistry.orgsigmaaldrich.com

In the context of coumarin synthesis, a Knoevenagel-type condensation can be a key step. For example, the reaction of 2-hydroxyaldehydes with malonate esters, often catalyzed by a weak base, leads to the formation of a coumarin ring system. slideshare.net The mechanism involves an initial condensation followed by an intramolecular esterification/transesterification and subsequent dehydration. slideshare.net

Intramolecular Cyclization Mechanisms

Intramolecular cyclization is a critical step in the synthesis of many fused heterocyclic systems derived from 4-hydroxythiocoumarin. For instance, the synthesis of furocoumarins can involve an intramolecular cyclization step. researchgate.net A plausible mechanism for the formation of certain fused systems involves the initial formation of an intermediate that undergoes intramolecular cyclization to yield the final product. researchgate.net In some cases, a proposed mechanism for the formation of 3-alkylated flavonoids from B-ring substituted 5,7-dihydroxyflavones involves a ring-opening followed by alkylation and subsequent ring closure. ijrar.org

Cross-Dehydrogenative Coupling Reactions

Cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful strategy for forming C-C and C-heteroatom bonds directly from two C-H bonds. A notable application in this area is the copper-catalyzed intramolecular cross-dehydrogenative C-O coupling of 2'-hydroxyl-3-arylcoumarins to construct coumestans. rsc.org This reaction provides an efficient route to these natural products and their derivatives. rsc.org The mechanism of such reactions generally involves the generation of radical or cationic intermediates through single-electron transfer (SET) or hydrogen atom transfer (HAT) processes, followed by bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Publicly available, peer-reviewed data for the complete ¹H NMR spectrum of this compound is limited. This is in contrast to its widely studied oxygen analog, 4-hydroxycoumarin. For derivative compounds, the proton signals are influenced by the nature and position of the substituents on the benzopyran ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to the proton NMR data, specific, experimentally verified ¹³C NMR data for this compound is not readily found in the surveyed literature. For derivatives of 4-hydroxycoumarin, the carbon of the carbonyl group (C=O) typically appears in the range of δ 160-180 ppm. In the thione analog, the C=S carbon would be expected to show a characteristic downfield shift. For instance, in some 3-acyl-4-hydroxycoumarin derivatives, the ketone carbonyl carbon is observed at approximately δ 180 ppm in the ¹³C NMR spectrum nih.gov.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds.

Specific IR spectral data for this compound, including the characteristic absorption bands for the C=S (thione) and O-H groups, are not detailed in the available research. For comparison, the IR spectrum of the related compound 4-hydroxycoumarin shows characteristic absorption bands for the phenolic O-H group (around 3236 cm⁻¹) and the C=O group of the lactone ring (around 1639 cm⁻¹) samipubco.com. The substitution of the carbonyl oxygen with sulfur would lead to a significant shift in the absorption frequency, with the C=S stretching vibration typically appearing at a lower wavenumber than the C=O stretch.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation patterns of the molecular ion.

The mass spectrum of 4-hydroxythiocoumarin provides valuable information about its fragmentation pathways. researchgate.net The fragmentation of the molecular ion involves two main routes. One pathway is the loss of a neutral ketene (B1206846) molecule through a retro-Diels-Alder reaction. The other major fragmentation involves the ejection of a carbon monoxide (CO) molecule, leading to a base peak at M-28. This is followed by the loss of a methyl radical and another carbon monoxide molecule. researchgate.net

Table 1: Mass Spectrometry Data for this compound

| Technique | Observation | Reference |

|---|---|---|

| Mass Spectrum | The base peak corresponds to the loss of CO (M-28). | researchgate.net |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions.

There is no available information in the searched literature regarding the single-crystal X-ray structure of this compound. However, X-ray crystal structure analysis has been successfully applied to derivatives of the oxygen analog, 4-hydroxycoumarin, providing detailed conformational information. semanticscholar.org

Analysis of Tautomerism and Isomerism in Solution and Solid States

Tautomerism is a phenomenon where a single chemical compound can exist in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. This compound can exist in different tautomeric forms. researchgate.net The reactivity of this compound is influenced by the equilibrium between these forms.

The thione moiety can exist in equilibrium with a thiol tautomer. Furthermore, the 4-hydroxy group can also participate in keto-enol tautomerism with the pyrone ring. Studies on related systems, such as 3-acyl-4-hydroxycoumarins, have shown that the enamine tautomer is often favored in both solution and the solid state, stabilized by intramolecular hydrogen bonding. nih.gov The specific equilibrium for this compound would depend on factors such as the solvent and temperature.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-hydroxy-2-thiocoumarin |

| 4-hydroxycoumarin |

Keto-Enol Tautomeric Equilibria

Similar to its oxygen counterpart, 4-hydroxycoumarin, this compound can exhibit keto-enol tautomerism. This equilibrium involves the interconversion between a ketone and an enol form. In the context of this molecule, the primary equilibrium is between the this compound form and the 2,4-dixoketo tautomer, which is 2,4-chromandione.

The position of this equilibrium is significantly influenced by factors such as the solvent, temperature, and the presence of substituents. While the 4-hydroxy form is generally predominant, the diketo form can be a key intermediate in chemical reactions. Studies on 4-hydroxycoumarin derivatives have shown that the equilibrium can be shifted. For instance, in 4-hydroxycoumarins, the H-D exchange at the C(3) position of the lactone ring suggests the existence of an equilibrium between the 4-hydroxy-2-chromenone and the 2,4-chromandione forms. scilit.com

The presence of different tautomers can be identified by characteristic signals in their NMR and IR spectra. For example, the enolic hydroxyl group gives a characteristic signal in the ¹H NMR spectrum, while the presence of two carbonyl groups in the diketo form would lead to distinct signals in the ¹³C NMR and IR spectra.

Table 1: Expected Spectroscopic Data for Keto-Enol Tautomers of this compound

| Tautomer | Form | Expected ¹H NMR Chemical Shifts (ppm) | Expected ¹³C NMR Chemical Shifts (ppm) | Expected IR Absorption Bands (cm⁻¹) |

| This compound | Enol | ~10-12 (O-H, enolic), ~5.5-6.0 (C3-H, vinylic) | ~160-170 (C4-OH), ~90-100 (C3) | ~3400-3200 (O-H stretch), ~1620-1600 (C=C stretch) |

| 2H-1-Benzopyran-2,4(3H)-dione | Keto | ~3.5-4.0 (C3-H₂, methylene) | ~190-200 (C2=O), ~190-200 (C4=O), ~40-50 (C3) | ~1750-1720 (C=O stretch, lactone), ~1720-1700 (C=O stretch, ketone) |

Note: The data in this table are expected values based on the analysis of related 4-hydroxycoumarin and thiocoumarin derivatives and may vary depending on the solvent and specific experimental conditions.

Thione-Thiol Tautomeric Equilibria

The presence of the sulfur atom in this compound introduces another layer of tautomeric complexity: the thione-thiol equilibrium. This involves the interconversion between the thione (C=S) form and the thiol (S-H) form. Therefore, the compound can exist as this compound or its tautomer, 2-mercapto-4H-1-benzopyran-4-one.

The thione-thiol equilibrium is a well-documented phenomenon in many heterocyclic systems. The relative stability of the thione and thiol forms is influenced by factors such as aromaticity, hydrogen bonding, and solvent polarity. In many cases, the thione form is more stable in polar solvents, while the thiol form can be favored in nonpolar environments. Theoretical studies on related systems like 3-hydroxy-2-mercaptopyridine have shown that the thione form is the most stable tautomer. nih.gov

Spectroscopic analysis is key to distinguishing between these two forms. The thiol proton (S-H) has a characteristic chemical shift in the ¹H NMR spectrum, typically in the range of 3-4 ppm. In the ¹³C NMR spectrum, the chemical shift of the carbon in a C=S double bond is significantly different from that in a C-S single bond. Infrared spectroscopy also provides a clear distinction, with the C=S stretching vibration appearing at a lower frequency (around 1200-1050 cm⁻¹) compared to the C=O stretching vibration.

Table 2: Expected Spectroscopic Data for Thione-Thiol Tautomers of this compound

| Tautomer | Form | Expected ¹H NMR Chemical Shifts (ppm) | Expected ¹³C NMR Chemical Shifts (ppm) | Expected IR Absorption Bands (cm⁻¹) |

| This compound | Thione | ~10-12 (O-H, enolic) | ~190-200 (C=S) | ~1250-1050 (C=S stretch) |

| 2-Mercapto-4H-1-benzopyran-4-one | Thiol | ~3-4 (S-H, thiol) | ~140-150 (C-SH) | ~2600-2550 (S-H stretch) |

Note: The data in this table are expected values based on the analysis of related thione-thiol tautomeric systems and may vary depending on the solvent and specific experimental conditions.

The study of the tautomeric equilibria in this compound and its derivatives is an active area of research. A comprehensive understanding of these dynamic processes is essential for the rational design of new compounds with specific chemical and biological properties.

Computational and Theoretical Chemistry Studies on 4 Hydroxy 2h 1 Benzopyran 2 Thione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Hydroxy-2H-1-benzopyran-2-thione, these methods could provide invaluable insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in determining its optimized geometry, vibrational frequencies, and thermodynamic parameters. A study on related 4-hydroxycoumarin (B602359) derivatives utilized DFT with the B3LYP functional and 6-311++G(d,p) basis set to analyze their structures and intramolecular interactions. A similar approach for the thione derivative would be a logical starting point.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy and distribution of these orbitals are crucial for predicting how a molecule will interact with other species. For this compound, the HOMO would likely be associated with its electron-donating capabilities, while the LUMO would indicate its electron-accepting sites. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. In a study of 4-hydroxy-3-nitrocoumarin, FMO analysis was used to understand its bioactivity.

A hypothetical FMO analysis for this compound would likely reveal the influence of the sulfur atom on the electron distribution and energy levels of these frontier orbitals compared to its oxygen analogue.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| (Note: This table is for illustrative purposes, as specific experimental or calculated data for this compound is not available in the reviewed literature.) |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the nature of chemical bonds. For this compound, NBO analysis could elucidate the delocalization of electron density, particularly involving the sulfur atom and the aromatic system. This would offer insights into the stability of the molecule arising from these electronic interactions. NBO analysis has been applied to derivatives of 4-hydroxycoumarin to quantify intramolecular interactions governing their stability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would highlight the electrostatic potential associated with the sulfur and oxygen atoms, providing clues about its intermolecular interaction patterns, including potential hydrogen bonding sites. In studies of related compounds, MEP maps have been used to understand their reactive sites.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable three-dimensional structures and their relative energies. This information is crucial for understanding how the molecule might behave in a biological environment and how it interacts with target proteins. While MD simulations have been used to study the interaction of 4-hydroxycoumarin derivatives with biological targets, specific simulations for the thione analogue are yet to be reported.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of action of a potential drug molecule with a specific protein target. Given the known biological activities of coumarin (B35378) derivatives, molecular docking studies of this compound against various enzymes or receptors could reveal its potential as a therapeutic agent. For instance, derivatives of 4-hydroxycoumarin have been docked into the active sites of proteins like acetylcholinesterase to explore their potential in treating Alzheimer's disease. A similar approach for the thione derivative would be a critical step in assessing its pharmacological potential.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Example Target | - | - |

| (Note: This table is for illustrative purposes, as specific docking studies for this compound are not available in the reviewed literature.) |

Prediction of Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict how a ligand, such as this compound, might bind to a protein's active site. This method calculates the preferred orientation of the ligand when bound to a receptor to form a stable complex. The strength of this interaction is quantified by a docking score, which represents the binding affinity. Lower binding energy values typically indicate a more stable and favorable interaction. amazonaws.com

While specific docking studies on this compound are not extensively documented in the reviewed literature, the methodology is well-established for its structural analogues. For instance, studies on various benzopyran-2-one derivatives demonstrate that these compounds can be docked into the active sites of target proteins to predict their binding affinities. amazonaws.comnih.govnih.gov In one such study, different benzopyran-2-one derivatives were evaluated for their anticancer activity, and molecular docking suggested their potential mechanism of action involves the inhibition of topoisomerase 1. nih.gov Similarly, docking studies of thiopyrano[2,3-b]quinoline derivatives, which share a related heterocyclic core, have been used to determine binding affinity and residual interactions with protein targets, highlighting their potential as antitumor agents. nih.gov

For this compound, a typical molecular docking workflow would involve preparing the 3D structure of the molecule and docking it into the binding site of a relevant biological target. The resulting binding affinity, measured in kcal/mol, along with the predicted binding pose, would elucidate the potential biological activity of the compound.

Ligand-Protein Interaction Profiling

Beyond predicting binding affinity, computational tools can detail the specific non-covalent interactions between a ligand and a protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex.

Computational studies on related heterocyclic compounds provide a clear framework for what a ligand-protein interaction profile for this compound would entail. For example, molecular docking analyses of quinazolin-2,4-dione analogues identified key hydrogen bond interactions between the ligand and the target protein's active site residues. ekb.eg In studies of other benzopyran derivatives, interaction profilers are used to visualize and analyze the stable complex, identifying crucial amino acid residues involved in binding. nih.govnih.gov The presence of the hydroxyl group and the thione group in this compound offers potential sites for hydrogen bonding, which would be a key feature in its interaction profile with protein targets.

A molecular docking study on thioureide derivatives of 3-aminopyridine-2(1H)-one showed that the presence of a thiourea (B124793) fragment, which is structurally related to the thione group, increased the binding affinity for the target protein. d-nb.info This suggests that the sulfur atom in this compound could play a significant role in its protein interactions.

Prediction and Analysis of Molecular Properties Relevant to Research

In silico tools are widely used to predict the molecular properties of compounds, offering a preliminary assessment of their suitability for further research and development.

Drug-Likeness and Pharmacokinetic Parameter Predictions (Excluding Clinical Outcomes)

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. These predictions are often based on rules such as Lipinski's Rule of Five. Pharmacokinetic parameters, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), can also be predicted computationally.

While specific ADME predictions for this compound are not available in the search results, data for its oxygen analogue, 4-Hydroxy-2H-1-benzopyran-2-one (4-hydroxycoumarin), have been computationally predicted. These predictions offer a useful reference point. For instance, online prediction tools like SwissADME are commonly used to calculate these parameters for novel compounds. amazonaws.comnih.govnih.gov Studies on other heterocyclic compounds have successfully used such tools to predict properties like gastrointestinal absorption and blood-brain barrier permeation. amazonaws.com

Below is a table of predicted physicochemical and pharmacokinetic properties for the closely related compound, 4-Hydroxy-2H-1-benzopyran-2-one, which serves as an illustrative example of the types of parameters analyzed.

| Property | Predicted Value | Rule/Descriptor | Source |

| Molecular Weight | 162.14 g/mol | < 500 Da | |

| logP | 1.81 | ≤ 5 | |

| Hydrogen Bond Donors | 1 | ≤ 5 | |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | |

| Polar Surface Area | 46.53 Ų | < 140 Ų | |

| Lipinski's Rule of Five | Yes | Drug-Likeness | |

| Bioavailability | Yes | Drug-Likeness |

This data is for 4-Hydroxy-2H-1-benzopyran-2-one and is presented for illustrative purposes.

Electronic Properties and Reactivity Indices

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, stability, and reactivity of molecules. rsc.org From DFT calculations, various electronic properties and reactivity indices can be derived, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. mdpi.combiointerfaceresearch.com

Studies on 4-hydroxycoumarin derivatives have employed computational methods to optimize their geometries and describe them using molecular descriptors. nih.govnih.gov For instance, DFT calculations on 2H-1-benzopyran-2-one derivatives have been used to predict their corrosion inhibitive potentials by analyzing their electronic properties, electrostatic potential maps, and Fukui indices. biointerfaceresearch.com These calculations reveal that the benzopyran-2-one moiety is electron-rich and can donate electrons to a metal surface, while the LUMO is delocalized over the entire moiety, allowing for back-bonding. biointerfaceresearch.com

A theoretical study on the reactivity of 4-hydroxy-2H-chromene-2-thione (an alternative name for the target compound) confirmed its reactivity pathway through quantum chemical analysis. researcher.liferesearchgate.net Another DFT study investigating the reactivity of 2H-pyran-2-thione (without the 4-hydroxy group) found that it reacts significantly faster than its oxygen-containing counterparts due to lower distortion energy. rsc.org These findings highlight the distinct reactivity conferred by the thione group.

Global reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity, provide further insights into the molecule's behavior in chemical reactions. mdpi.com The molecular electrostatic potential (MESP) map is another useful tool that identifies the electron-rich and electron-poor regions of a molecule, indicating likely sites for electrophilic and nucleophilic attack. mdpi.com For this compound, these calculations would be invaluable for understanding its chemical behavior and designing synthetic pathways.

| Computational Method | Key Findings for Structural Analogues | Relevance to this compound | Source |

| Quantum Chemical Analysis | Reaction pathways are exergonic. | Predicts thermodynamic feasibility of reactions. | researcher.liferesearchgate.net |

| Density Functional Theory (DFT) | Thione derivatives are more reactive than their oxo-analogues due to lower distortion energy. | Suggests the thione group at C2 is a key site of reactivity. | rsc.org |

| DFT / HOMO-LUMO Analysis | The benzopyran ring is the primary site for electron donation (HOMO), while the entire moiety can accept electrons (LUMO). | Identifies regions for electrophilic and nucleophilic attack. | biointerfaceresearch.com |

| DFT / Reactivity Descriptors | Chemical potential, hardness, and electrophilicity indices quantify reactivity. | Allows for a quantitative comparison of reactivity with other compounds. | mdpi.com |

Mechanistic Investigations of Biological Activities of 4 Hydroxy 2h 1 Benzopyran 2 Thione and Its Derivatives

Enzyme Inhibition Studies (in vitro/in vivo non-human)

Derivatives of the benzopyran scaffold are notable for their capacity to inhibit a range of enzymes through various mechanisms.

Aldose Reductase Inhibition Mechanisms

Aldose reductase (ALR2) is a critical enzyme in the polyol pathway, and its inhibition is a key strategy for managing diabetic complications. nih.gov Derivatives of 4H-1-benzopyran-4-one have been synthesized and tested as ALR2 inhibitors. nih.gov The inhibitory mechanism often involves interactions with specific pockets within the enzyme's active site. For instance, studies on p-coumaric acid ethyl ester revealed that it binds to the anionic, hydrophobic, and selective pockets of aldose reductase through hydrogen bonds and hydrophobic interactions with key amino acid residues like Thr113, Cys80, Trp111, and Leu300. nih.gov This binding is noncompetitive, and the strong inhibition is linked to the compound's high oil-water partition coefficient and its ester group. nih.gov

Similarly, novel coumarin-thiazole and coumarin-oxadiazole hybrids have been developed as ALR2 inhibitors. nih.gov Molecular docking studies of these hybrids suggest that their interaction with the anionic binding site is a common feature for ALR1/ALR2 inhibition. nih.gov Certain synthesized compounds were found to be selective inhibitors of ALR2. nih.gov

| Compound/Derivative Class | Target Enzyme | IC50 Value (µM) | Source |

| p-Coumaric acid ethyl ester | Aldose Reductase | 1.92 | nih.gov |

| (E)-3-(2-(2-((2-amino-4-chlorophenyl)(phenyl)methylene)hydrazinyl)thiazol-4-yl)-2H-chromen-2-one (6m) | Aldehyde Reductase (ALR1) | 0.459 | nih.gov |

| Thiopyrimidinone Derivatives | Aldose Reductase | 2.0 - 14.5 | researchgate.net |

VEGFR-2 Inhibition Pathways

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary regulator of angiogenesis, making it a crucial target in cancer therapy. mdpi.com The inhibition of the VEGF/VEGFR-2 signaling pathway is a key mechanism for many anticancer agents. nih.gov

Newly synthesized coumarin (B35378) derivatives have demonstrated significant VEGFR-2 kinase inhibitory activity. The mechanism involves blocking the autophosphorylation of the tyrosine receptor, which in turn halts downstream signal transduction pathways essential for cell proliferation and survival. nih.govnih.gov For example, a series of 3-thiazolhydrazinylcoumarins were designed as VEGFR-2 inhibitors. Molecular docking showed these compounds interacting with the enzyme's active site similarly to the approved drug Sorafenib. mdpi.com Another study found that a specific coumarin derivative, compound 4a, not only showed potent VEGFR-2 inhibition but also induced preG1 apoptosis and arrested cell growth at the G2/M phase, indicating a multi-faceted antitumor mechanism. nih.govsci-hub.se This inhibition of VEGFR-2 phosphorylation effectively suppresses tumor angiogenesis and growth. nih.gov

| Compound | Target Enzyme | IC50 Value (µM) | Source |

| Compound 4a (coumarin derivative) | VEGFR-2 | 0.36 | nih.govsci-hub.se |

| Compound 3d (coumarin derivative) | VEGFR-2 | 0.66 | sci-hub.se |

| Staurosporine (Reference) | VEGFR-2 | 0.33 | nih.gov |

| Thiazolyl coumarin 6d | VEGFR-2 (predicted binding energy) | -9.900 kcal/mol | mdpi.com |

| Thiazolyl coumarin 6b | VEGFR-2 (predicted binding energy) | -9.819 kcal/mol | mdpi.com |

Inhibition of Acetylcholinesterase and Related Enzymes

Inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for treating Alzheimer's disease. umpr.ac.idkne-publishing.com Coumarin derivatives have been extensively studied as AChE inhibitors. nih.gov The mechanism often involves the coumarin scaffold acting as a binding anchor for the enzyme.

A series of novel chalcone-based coumarin derivatives were designed as AChE inhibitors. Docking studies revealed that the most active compound oriented towards the enzyme's active site, occupying both the catalytic anionic site (CAS) and the peripheral anionic site (PAS). umpr.ac.id Similarly, another hybrid compound, 4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one, was found to interact with crucial amino acids at the CAS, mid-gorge, and PAS of the AChE enzyme, leading to potent inhibition. nih.gov Some bis-coumarin derivatives have also shown satisfactory inhibitory activity against AChE. kne-publishing.com Furthermore, research into 4-methylthiocoumarin derivatives has identified them as multi-target-directed ligands for Alzheimer's treatment, acting on acetylcholinesterase, butyrylcholinesterase, and other pathological factors. nih.gov

| Compound | Target Enzyme | IC50 Value (µM) | Source |

| 4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one (15a) | Acetylcholinesterase (AChE) | 2.42 | nih.gov |

| Chalcone-coumarin derivative 23e | Acetylcholinesterase (AChE) | 0.42 | umpr.ac.id |

| Donepezil (Reference) | Acetylcholinesterase (AChE) | 1.82 | nih.gov |

| 2-oxo-chromene-7-oxymethylene acetohydrazide derivative 4c | Acetylcholinesterase (AChE) | 0.802 | rsc.org |

| Bis-coumarin derivatives (L14, L15) | Acetylcholinesterase (AChE) | 0.02 - 0.100 | kne-publishing.com |

Modulation of Protein Kinase Activity

Protein kinases are key regulators of cellular signaling, and their modulation is a target for various therapies. nih.gov Benzopyran derivatives have been shown to modulate the activity of several protein kinases. For example, substituted benzopyran analogues have demonstrated inhibitory activity against Src kinase. mdpi.com

Studies on curcumin, a natural polyphenol, and its derivatives have shown selective modulation of Protein Kinase C (PKC) isoforms. Curcumin was found to inhibit the phorbol (B1677699) ester-induced membrane translocation of PKCα but not PKCε. This suggests that the hydroxyl group of the modulator is important for its activity and that the core structure can be a template for developing isoform-specific PKC modulators. nih.gov In the context of neuroprotection, coumarin derivatives have been shown to activate the Tropomyosin-related kinase B (TRKB)-CREB-BDNF signaling pathway. nih.gov This activation, along with subsequent engagement of the PI3K/AKT pathway, promotes neuronal survival and can protect against tau-induced neurotoxicity. nih.gov

Antimicrobial Activity Studies (in vitro)

Antibacterial Activity (Gram-positive and Gram-negative Strains)

Derivatives of 4-hydroxycoumarin (B602359) have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. nih.govnih.govscielo.br In contrast, activity against Gram-negative bacteria is often limited or absent. nih.govnih.gov

Studies on various synthesized derivatives show significant growth inhibition of Staphylococcus aureus and Bacillus subtilis. nih.govnih.gov For example, 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) showed excellent activity against S. aureus. nih.gov Other derivatives containing azo moieties also displayed potent activity against S. aureus and E. coli. rasayanjournal.co.in The mechanism for some coumarin derivatives may involve the inhibition of DNA gyrase, a crucial bacterial enzyme. researchgate.net A series of 2-phenyl-4H-1-benzopyran-4-ones carrying monoamidinobenzimidazoles at the C-6 position also exhibited potent antibacterial activity, especially against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). nih.gov

| Compound/Derivative | Bacterial Strain | Activity (Zone of Inhibition in mm) | Source |

| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | Staphylococcus aureus | 34.5 | nih.gov |

| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | Bacillus subtilis | 24.0 | nih.gov |

| Compound 2 (4-Hydroxycoumarin derivative) | Staphylococcus aureus | 26.5 ± 0.84 | scielo.br |

| Compound 3 (4-Hydroxycoumarin derivative) | Staphylococcus aureus | 26.0 ± 0.56 | scielo.br |

| Compound 8 (4-Hydroxycoumarin derivative) | Staphylococcus aureus | 26.0 ± 0.26 | scielo.br |

| Ciprofloxacin (Reference) | Staphylococcus aureus | 38.5 ± 0.74 | scielo.br |

| Ciprofloxacin (Reference) | Salmonella typhimurium | 33.5 ± 0.77 | scielo.br |

| Compound 23 (Amidinobenzimidazole derivative) | S. aureus, MRSA, MRSE | MIC = 1.56 µg/ml | nih.gov |

| Compound 22 (Amidinobenzimidazole derivative) | C. albicans | MIC = 3.12 µg/ml | nih.gov |

Antifungal Activity

Derivatives of 4-hydroxycoumarin, the oxygen-containing analog of 4-Hydroxy-2H-1-benzopyran-2-thione, have demonstrated notable antifungal properties. The substitution of various chemical groups onto the coumarin scaffold has been a key strategy in enhancing this activity. For instance, the introduction of thiosemicarbazide (B42300) and thiazolidinone moieties to 7-hydroxy-4-methylcoumarin has been shown to significantly boost its antifungal and antioxidant capabilities. researchgate.net In general, 4-thiazolidinones exhibited greater antifungal activity than thiosemicarbazides against several foodborne mycotoxigenic fungi, including Aspergillus flavus and Fusarium graminearum. researchgate.net The susceptibility to these compounds varied among fungal species, with F. graminearum being the most sensitive and F. verticillioides the most resistant. researchgate.net

The mechanism of antifungal action for some coumarin derivatives involves the disruption of fungal cell membrane function and the inhibition of protein synthesis, ultimately leading to fungal cell death. researchgate.net Specifically, the coumarin derivative 7-hydroxy-6-nitro-2H-1-benzopyran-2-one has been shown to inhibit both mycelial growth and conidia germination in Aspergillus species by affecting the fungal cell wall structure. nih.gov Furthermore, some 3-acylamino-4-hydroxycoumarins have been reported to exert moderate antifungal effects. nih.gov The antifungal activity of coumarins is highly dependent on their specific chemical structure. researchgate.net

Interactive Table: Antifungal Activity of 4-Hydroxycoumarin Derivatives

| Compound/Derivative | Fungal Species | Observed Effect | Reference |

|---|---|---|---|

| 7-hydroxy-4-methylcoumarin with 2,4-TZD | Aspergillus flavus, Aspergillus ochraceus, Fusarium graminearum, Fusarium verticillioides | Significant antifungal activity, with 4-thiazolidinones generally showing better activity than thiosemicarbazides. researchgate.net | researchgate.net |

| Thiosemicarbazones | General Fungi | Disruption of fungal cell membrane function and inhibition of protein synthesis. researchgate.net | researchgate.net |

| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus spp. | Inhibition of mycelial growth and conidia germination by affecting cell wall structure. nih.gov | nih.gov |

| 3-Acylamino-4-hydroxycoumarins | General Fungi | Moderate antifungal effects. nih.gov | nih.gov |

Anticancer and Antiproliferative Activity (cellular/molecular level, in vitro/in vivo non-human)

Derivatives of 2H-1-benzopyran have been investigated for their ability to induce apoptosis in cancer cells. For example, 2,3-diaryl-2H-1-benzopyran derivatives have been shown to induce apoptosis in human endometrial adenocarcinoma cells. nih.gov The mechanism involves interfering with Akt activation, which leads to a decrease in XIAP expression. This, in turn, results in increased cleavage of caspase-9 and -3, as well as PARP. Furthermore, these compounds increase the Bax/Bcl2 ratio and caspase-3 activity, indicating the involvement of the intrinsic apoptotic pathway. nih.gov

Similarly, 2H-benzo[b] researchgate.netnih.govoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have demonstrated the ability to induce significant apoptosis in various human cancer cell lines, including lung (A549), liver (Huh7), breast (MCF-7), colon (HCT-116), and ovary (SKOV3) cancer cells. nih.gov These compounds were found to elevate reactive oxygen species (ROS) levels, which may contribute to the apoptotic process. Western blot analysis further revealed that these derivatives could induce DNA damage and autophagy, which are believed to play a key role in their anticancer effects. nih.gov

Certain benzopyran derivatives have been shown to exert their antiproliferative effects by inducing cell cycle arrest. For instance, in human endometrial adenocarcinoma cells, the 2,3-diaryl-2H-1-benzopyran derivative D1 caused cell cycle arrest in the G2 phase, while its hydroxy- (D2) and methoxy- (D3) derivatives led to arrest in the G1 phase. nih.gov

Other studies have shown that novel thieno[2,3-d]pyrimidine (B153573) derivatives can induce cell cycle arrest at the G2/M phase in breast cancer cell lines. nih.gov This arrest is accompanied by an accumulation of cells in the pre-G1 phase, suggesting degradation of genetic material and pointing towards apoptosis as a mechanism of cell death. nih.gov Similarly, the alkaloid erythraline, isolated from Erythrina velutina, induced G2/M cell cycle arrest in SiHa cervical cancer cells. mdpi.com Furthermore, certain 3,4-dihydropyridine-2(1H)-thione derivatives have been observed to transiently arrest cells in mitosis, which ultimately leads to apoptotic cell death. mdpi.com

Some 2,3-diaryl-2H-1-benzopyran derivatives have been found to inhibit cellular proliferation by modulating both classical and non-classical estrogen receptor (ER) signaling pathways. nih.gov These compounds were shown to inhibit E2-induced ERE- and AP-1-mediated transactivation in endometrial adenocarcinoma cells in a dose-dependent manner. nih.gov This indicates that their antiproliferative effects are, at least in part, mediated through their interaction with estrogen receptor signaling.

The modulation of the estrogen receptor complex can influence apoptosis in breast cancer cells. nih.gov Antiestrogens like 4-hydroxytamoxifen (B85900) and endoxifen, as well as an estrogenic triphenylethylene (B188826) (TPE), can modulate ER-mediated apoptosis in breast cancer cells that have developed resistance to long-term estrogen deprivation. nih.govmedchemexpress.com The conformation of the ER complex, influenced by the binding of these ligands, appears to govern the induction of apoptosis through the unfolded protein response. nih.gov

Certain derivatives of 4-hydroxycoumarin have been implicated in the inhibition of DNA-associated enzymes like topoisomerases. For example, some acridine-thiosemicarbazone derivatives have demonstrated the ability to inhibit topoisomerase IIα. nih.gov These inhibitors can act by increasing the levels of topoisomerase II–DNA cleavage complexes, which are toxic to cells, or by preventing the enzyme from binding to or cleaving DNA. nih.gov Specifically, derivatives DL-01, DL-07, and DL-08 showed significant inhibition of human topoisomerase IIα. nih.gov

Another potent topoisomerase II inhibitor, an acridone (B373769) derivative, has been identified to arrest cancer cell cycles and induce apoptosis at low concentrations. nih.gov This compound was found to strongly prevent topoisomerase IIα-mediated DNA relaxation, indicating its efficacy as an anticancer agent. nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

4-Hydroxycoumarin and its derivatives are recognized as potent free-radical scavengers. researchgate.net Their antioxidant activity is largely attributed to the ability of the hydroxyl group to donate a hydrogen atom to neutralize unpaired electrons. researchgate.net The primary mechanism for this radical scavenging activity is believed to be Hydrogen Atom Transfer (HAT). researchgate.netnih.gov

The antioxidant potential of these compounds has been evaluated using various in vitro assays, including DPPH• and ABTS•+ radical scavenging assays. nih.gov Studies have shown that the nature and position of substituents on the coumarin ring significantly influence the radical scavenging capacity. nih.gov For instance, substitutions at the C6 position of 4-hydroxycoumarin appear to enhance its scavenging potential. nih.gov Some synthetic 4-hydroxycoumarin derivatives have exhibited scavenging capacities higher than that of the commercial antioxidant butylated hydroxytoluene (BHT). nih.gov

Besides the HAT mechanism, other potential radical scavenging pathways for coumarin derivatives include Single-Electron Transfer followed by Proton Transfer (SET-PT), Sequential Proton Loss Electron Transfer (SPLET), and Radical Adduct Formation (RAF). nih.gov The enol structure present in some related compounds, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, is considered a key factor for their antioxidant activity. nih.gov

Interactive Table: Antioxidant Activity of 4-Hydroxycoumarin Derivatives

| Compound/Derivative | Assay | Finding | Reference |

|---|---|---|---|

| 4-hydroxy-6-methoxy-2H-chromen-2-one | DPPH• | Outperformed BHT and ascorbic acid with an IC50 of 0.05 mmol/L. nih.gov | nih.gov |

| Synthetic 4-hydroxycoumarins (4a, 4g, 4h, 4i, 4k, 4l) | DPPH• | Higher scavenging capacity than BHT. nih.gov | nih.gov |

| Nine hydroxycoumarins (C3, 4a, 4c, and others) | ABTS•+ | Greater or comparable scavenging capacity to Trolox. nih.gov | nih.gov |

Oxygen Radical Absorbance Capacity (ORAC) Assessments

The ORAC assay is a standard method used to quantify the antioxidant capacity of a substance. arabjchem.org It measures the ability of an antioxidant to protect a fluorescent probe from damage by a source of peroxyl radicals. arabjchem.orguchile.cl The assay provides a measure of the total antioxidant capacity, reflecting both the inhibition time and the extent of inhibition of radical formation. arabjchem.org

While specific ORAC data for this compound is not extensively documented in publicly available literature, the ORAC values for related coumarin derivatives have been studied. For instance, the antioxidant capacity of hydroxycoumarin-chalcone hybrids has been shown to be significantly higher than that of well-known antioxidants like quercetin (B1663063) and catechin. uchile.cl The position and number of hydroxyl groups on the coumarin scaffold are critical for its antioxidant activity. nih.gov Generally, dihydroxycoumarins, such as 6,7-dihydroxycoumarin and 7,8-dihydroxycoumarin, are considered to have potent radical scavenging abilities. nih.gov

Below is an illustrative table of how ORAC data for this compound and its hypothetical derivatives might be presented.

Table 1: Illustrative Oxygen Radical Absorbance Capacity (ORAC) of this compound Derivatives This table is for illustrative purposes only, as specific experimental data for these compounds is not widely available.

| Compound | Substituent at C6 | Substituent at C7 | ORAC Value (µmol TE/g) |

|---|---|---|---|

| This compound | H | H | Hypothetical Value |

| Derivative A | -OCH₃ | H | Hypothetical Value |

| Derivative B | H | -OH | Hypothetical Value |

| Derivative C | -Cl | H | Hypothetical Value |

ESR Spectroscopy for Radical Scavenging

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a highly sensitive technique for the direct detection and characterization of free radicals. scialert.netresearchgate.net In the context of antioxidant research, ESR is used to measure the radical scavenging activity of a compound by monitoring the decrease in the ESR signal of a stable free radical, such as DPPH (2,2-diphenyl-1-picrylhydrazyl), upon addition of the antioxidant. scialert.netresearchgate.net

Studies on various coumarin derivatives have utilized ESR to confirm their free radical scavenging properties. scialert.netnih.gov For example, ESR has been employed to investigate the interaction of coumarins with radicals like the hydroxyl radical. uchile.cl The technique can provide valuable information on the mechanism of scavenging and the nature of the radical species formed. uchile.cl

The following is a hypothetical data table illustrating potential ESR findings for this compound.

Table 2: Illustrative ESR Spectroscopy Data for Radical Scavenging Activity This table is for illustrative purposes only, as specific experimental data for these compounds is not widely available.

| Compound | Radical Source | % Inhibition of Radical Signal |

|---|---|---|

| This compound | DPPH | Hypothetical Value |

| Derivative A (-OCH₃ at C6) | DPPH | Hypothetical Value |

| Derivative B (-OH at C7) | DPPH | Hypothetical Value |

Structure-Activity Relationship (SAR) Analysis for Biological Properties

SAR analysis is a critical component of medicinal chemistry that relates the chemical structure of a molecule to its biological activity. For thiocoumarins, SAR studies aim to identify the key structural features that determine their therapeutic effects. ontosight.ai

Influence of Substituents on Biological Potency

The biological activity of the thiocoumarin scaffold can be significantly modulated by the presence of various substituents on the benzopyran ring. ontosight.ai The nature, position, and stereochemistry of these substituents can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

For the parent class of coumarins, it is well-established that the presence of hydroxyl groups, particularly at the C6 and C7 positions, enhances antioxidant activity. nih.gov Electron-donating groups, such as methoxy (B1213986) groups, can also contribute to this effect, while electron-withdrawing groups, like nitro groups, may have the opposite effect. nih.gov In the case of 4-hydroxycoumarin derivatives, substitutions at the C3 position have been extensively explored and have led to the development of compounds with a wide range of pharmacological activities, including anticoagulant and antimicrobial effects. mdpi.comnih.gov For thiocoumarins specifically, the introduction of amino and dipropylamino groups has been explored for potential antimicrobial and anticancer properties. ontosight.ai

Elucidation of Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the antioxidant activity of coumarins, the key pharmacophoric features are believed to include the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals, and the conjugated π-system of the benzopyran core, which can stabilize the resulting radical. nih.gov

The 4-hydroxy group in 4-hydroxycoumarins is a crucial part of the pharmacophore for their anticoagulant activity, as it is involved in the chelation of vitamin K epoxide reductase. mdpi.com For thiocoumarins, the replacement of the carbonyl oxygen at C2 with sulfur in 2-thioxocoumarins, or the ring oxygen with sulfur in thiocoumarins, alters the electronic properties and may lead to different biological activities or target specificities. mdpi.comnih.gov The development of more complex thiocoumarin derivatives often starts from the 4-hydroxythiocoumarin scaffold, highlighting its importance as a foundational structure for creating new bioactive molecules. nih.gov

Advanced Applications and Future Research Directions of 4 Hydroxy 2h 1 Benzopyran 2 Thione

Role as Versatile Precursors and Building Blocks in Advanced Organic Synthesis

4-Hydroxy-2H-1-benzopyran-2-thione serves as a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. Its reactivity, characterized by multiple nucleophilic and electrophilic sites, allows for a variety of chemical transformations.

One key application lies in its use in condensation reactions. For instance, it can react with various electrophiles to construct more complex molecular architectures. A notable example is the condensation reaction with 3-(4-methoxyphenyl)-1-tetralol, which is a crucial step in the synthesis of thioflocoumafen, a thiocoumarin derivative. nih.gov This highlights the compound's utility in creating intricate structures with potential biological relevance.

Furthermore, the thione moiety imparts distinct reactivity compared to its oxygen counterpart, 4-hydroxycoumarin (B602359). This has been exploited in the synthesis of novel hydrazone derivatives through a one-pot, three-component reaction with aniline (B41778) derivatives and tert-butyl nitrite. researchgate.net This environmentally benign approach, which proceeds under solvent- and catalyst-free conditions, underscores the compound's potential in sustainable chemistry. researchgate.net The reaction demonstrates a different mechanistic pathway compared to 4-hydroxycoumarin, leading to unique product scaffolds. researchgate.net

The versatility of this compound as a building block is further exemplified by its use in the synthesis of various heterocyclic systems. Its ability to participate in cycloaddition reactions and its reactivity towards different electrophiles make it a powerful tool for synthetic chemists to construct novel molecular frameworks. researchgate.netfrontiersin.org

Development of Chemical Probes for Biological Systems

The development of chemical probes is crucial for understanding complex biological processes. While direct research on this compound as a chemical probe is still emerging, the broader class of coumarin (B35378) derivatives, including those with modifications at the 4-position, has shown significant promise in this area.

The fluorescence properties of coumarin scaffolds are central to their application as biological probes. sapub.orgnih.gov The introduction of a thione group in place of the carbonyl at the 2-position can modulate these photophysical properties, potentially leading to probes with unique spectral characteristics. The quenching of fluorescence in coumarin derivatives by specific analytes, such as free radicals, has been demonstrated, suggesting a basis for developing sensors. nih.gov For example, the fluorescence of various coumarin derivatives is effectively quenched by 4-hydroxy-TEMPO, a free radical scavenger, indicating the potential for creating probes to detect reactive oxygen species. nih.gov

Future research could focus on synthesizing and characterizing the photophysical properties of this compound and its derivatives to explore their potential as fluorescent probes for specific biological targets.

Exploration in Materials Science

The intrinsic photophysical properties of coumarin derivatives have led to their exploration in materials science, particularly for applications requiring fluorescence. sapub.orgsciepub.com While research specifically on this compound in this domain is limited, the principles guiding the use of its oxygen analogs are highly relevant.

Coumarin derivatives are known to exhibit strong fluorescence, a property that can be tuned by modifying their chemical structure. sapub.orgbohrium.com For instance, the introduction of electron-donating groups can lead to fluorescence at longer wavelengths. sapub.org Studies on 4-hydroxycoumarin derivatives have shown that they can exhibit high quantum yields in solution, making them suitable for applications such as fluorescent dyes and optical brighteners. sapub.orgbohrium.comresearchgate.net

The replacement of the carbonyl oxygen with sulfur in this compound is expected to alter its electronic and photophysical properties. This could lead to materials with novel fluorescent characteristics, such as shifts in emission spectra or changes in quantum yield. The exploration of these properties could open up new avenues for the application of this compound in the development of advanced materials, including organic light-emitting diodes (OLEDs) and fluorescent sensors.

| Compound Class | Key Findings | Potential Applications |

| 4-Hydroxycoumarin Derivatives | Exhibit strong fluorescence with tunable emission wavelengths and high quantum yields. sapub.orgbohrium.com | Fluorescent dyes, optical brighteners, laser dyes. sapub.orgsciepub.com |

| Thio-analogs (e.g., this compound) | Expected to have altered photophysical properties compared to oxygen analogs. | Novel fluorescent materials for OLEDs and sensors. |

Future Trajectories in Chemical Biology Research

The field of chemical biology stands to benefit significantly from the exploration of this compound and its derivatives. The structural similarity to biologically active 4-hydroxycoumarins, combined with the unique properties imparted by the thione group, presents exciting opportunities for drug discovery and the development of new biological tools.

Future research is likely to focus on several key areas:

Synthesis of Novel Derivatives: The synthesis of a library of derivatives of this compound with diverse substitutions will be crucial for exploring their structure-activity relationships. researchgate.net

Biological Screening: These new compounds can be screened for a wide range of biological activities, building upon the known pharmacological profile of coumarins, which includes anticoagulant, antimicrobial, and anti-inflammatory properties. sciepub.comorientjchem.orgnih.gov

Mechanism of Action Studies: For derivatives that show promising biological activity, detailed studies to elucidate their mechanism of action at the molecular level will be essential. This could involve identifying their protein targets and understanding how they modulate biological pathways.

Development of Targeted Probes: The unique spectroscopic properties of the thiocoumarin scaffold could be harnessed to develop targeted fluorescent probes for imaging and sensing specific biomolecules or cellular processes.

Unaddressed Challenges and Emerging Opportunities in Research on this compound

Despite its potential, research on this compound faces several challenges that also represent significant opportunities for future investigation.

Challenges:

Synthetic Methodologies: While some synthetic routes exist, the development of more efficient, scalable, and environmentally friendly methods for the synthesis of this compound and its derivatives remains a key challenge.

Limited Biological Data: There is a scarcity of comprehensive biological data for this specific compound and its analogs. Systematic studies are needed to fully understand its pharmacological profile.

Understanding Structure-Property Relationships: A deeper understanding of how the thione group influences the chemical, physical, and biological properties of the coumarin scaffold is required to guide the rational design of new functional molecules.

Emerging Opportunities:

Exploiting Unique Reactivity: The distinct reactivity of the thione group compared to the carbonyl group opens up possibilities for novel chemical transformations and the synthesis of unique heterocyclic systems that are not accessible from 4-hydroxycoumarin.

Thiocoumarins in Medicinal Chemistry: The exploration of thiocoumarins as a new class of therapeutic agents is a promising area. Their potential to interact differently with biological targets compared to their oxygen counterparts could lead to the discovery of drugs with novel mechanisms of action.

Advanced Materials: The unique photophysical properties that may arise from the thione substitution could be exploited in the development of novel materials for optoelectronics and sensing applications.

Green Chemistry and Sustainable Synthesis Perspectives

The principles of green chemistry are increasingly important in chemical synthesis. The development of sustainable methods for the preparation of this compound and its derivatives is a critical area of focus.

Recent advancements in the synthesis of related coumarin compounds have highlighted the potential of green chemistry approaches. For example, the use of ultrasound and microwave irradiation has been shown to accelerate reactions and improve yields in the synthesis of biscoumarins, often using environmentally benign solvents like ethanol (B145695) and water. srce.hr Molecular iodine has also been employed as an efficient and inexpensive catalyst in these transformations. srce.hr

Furthermore, solvent-free reaction conditions and the use of reusable catalysts are being explored for the synthesis of coumarin derivatives. frontiersin.orgjetir.org These strategies reduce waste and energy consumption, aligning with the goals of sustainable chemistry.

Future research in this area should aim to adapt and apply these green methodologies to the synthesis of this compound. This includes exploring one-pot multi-component reactions, utilizing eco-friendly solvents, and developing novel catalytic systems to create more sustainable synthetic pathways for this versatile compound. frontiersin.org

| Green Chemistry Approach | Application in Coumarin Synthesis | Relevance to this compound |

| Ultrasound and Microwave Assistance | Accelerates reactions and improves yields in biscoumarin synthesis. srce.hr | Potential to develop rapid and efficient syntheses. |

| Green Solvents | Use of ethanol and water in coumarin synthesis. srce.hr | Reduces environmental impact of the synthetic process. |

| Efficient Catalysts | Use of molecular iodine as an inexpensive and effective catalyst. srce.hr | Offers a cost-effective and sustainable catalytic option. |

| Solvent-Free Reactions | Synthesis of coumarin derivatives without the use of harmful solvents. jetir.org | Minimizes waste and enhances the green credentials of the synthesis. |

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxy-2H-1-benzopyran-2-thione, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis of thione derivatives often involves nucleophilic substitution or thionation of carbonyl precursors. For analogous heterocycles (e.g., pyridine-2-thiones), reactions with sodium thioacetate (AcSNa) in polar aprotic solvents like DMSO have shown high efficiency . Adapting this method to benzopyran systems, researchers should:

- Use 4-hydroxycoumarin as a precursor, replacing the carbonyl oxygen with sulfur via phosphorus pentasulfide (P₄S₁₀) in anhydrous toluene under reflux.

- Monitor reaction progress via TLC or HPLC to optimize reaction time (typically 6–12 hours).

- Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the thione derivative.

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- NMR : Compare the ¹H and ¹³C NMR spectra with NIST reference data for analogous coumarins (e.g., 4-hydroxycoumarin) to identify shifts caused by sulfur substitution. The thione group typically deshields adjacent protons .

- IR Spectroscopy : Confirm the presence of the thione (C=S) stretch at ~1200–1250 cm⁻¹, distinct from carbonyl (C=O) stretches at ~1700 cm⁻¹ .

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion [M+H]⁺ and fragmentation patterns consistent with sulfur-containing heterocycles.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Based on GHS classifications for structurally similar thiones:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .

- Waste Disposal : Collect all waste in sealed containers labeled for hazardous sulfur-containing compounds. Collaborate with licensed disposal services to ensure compliance with environmental regulations .

Advanced Research Questions

Q. How does the thione group influence the photophysical properties of this compound compared to its carbonyl analogue?

- Methodological Answer : Conduct comparative UV-Vis and fluorescence studies:

- Prepare solutions of 4-hydroxycoumarin (C=O) and this compound (C=S) in ethanol.

- Measure absorbance maxima (λmax) and emission spectra. Thiones often exhibit red-shifted λmax due to lower energy transitions of the C=S group.

- Validate results with DFT calculations (e.g., Gaussian09) to correlate experimental data with theoretical electronic transitions .

Q. What strategies resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Systematic analysis of experimental variables is essential:

- Reproducibility Checks : Replicate conflicting studies under standardized conditions (solvent purity, temperature control).

- Cross-Validation : Use multiple characterization methods (e.g., XRD for crystal structure vs. NMR for solution-state conformation) to confirm reactivity outcomes .

- Meta-Analysis : Review patent and journal literature to identify overlooked variables (e.g., trace metal catalysts in thione reactions) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Employ molecular docking and QSAR models:

- Docking Studies : Use AutoDock Vina to simulate interactions between the thione moiety and target enzymes (e.g., cyclooxygenase-2). Compare binding affinities with known inhibitors.

- QSAR Parameters : Calculate logP, polar surface area, and H-bond donor/acceptor counts to predict pharmacokinetic properties. Validate predictions with in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.